1-(3-Amino-4-methylphenyl)ethanone

概述

描述

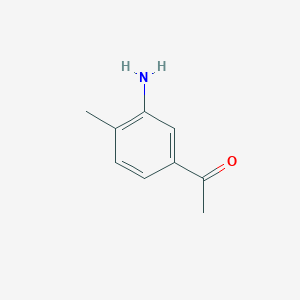

1-(3-Amino-4-methylphenyl)ethanone (CAS: 17071-24-8) is an aromatic ketone derivative with a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol . The compound features a phenyl ring substituted with an amino group (-NH₂) at the 3-position and a methyl group (-CH₃) at the 4-position, with an acetyl (-COCH₃) moiety at the 1-position.

准备方法

Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the selective bromination of 4-hydroxy-3-nitroacetophenone followed by reduction . Another method includes the asymmetric reduction of acetophenone derivatives using biocatalysts like Saccharomyces cerevisiae in natural deep eutectic solvents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and green chemistry approaches is gaining popularity due to their eco-friendly nature and efficiency .

化学反应分析

Types of Reactions: 1-(3-Amino-4-methylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl ethanones.

科学研究应用

1-(3-Amino-4-methylphenyl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 1-(3-Amino-4-methylphenyl)ethanone involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating them . Detailed studies on its binding affinity and molecular interactions are essential to fully understand its effects.

相似化合物的比较

Structurally analogous compounds differ in substituent positions, functional groups, and electronic properties, leading to variations in physical, chemical, and biological activities. Below is a systematic comparison:

Table 1: Structural and Functional Comparisons

Key Observations

Substituent Position Effects: The position of the amino group significantly impacts biological activity. Hydroxyl groups (e.g., in 1-(3-Amino-2-hydroxyphenyl)ethanone) enhance hydrogen bonding, increasing solubility and interaction with biological targets compared to methyl or methoxy substituents .

Functional Group Influence: Methoxy (-OCH₃) groups reduce polarity and electron density on the aromatic ring, as seen in 1-(4-Amino-2-methoxyphenyl)ethanone, which may decrease binding affinity compared to hydroxylated analogs . However, their basicity may alter pharmacokinetic properties .

Biological Activity: Compounds with multiple hydroxyl groups (e.g., 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone) exhibit stronger α-glucosidase inhibition due to enhanced binding to enzyme active sites . In contrast, amino-substituted derivatives like the target compound may prioritize different biological pathways.

Synthetic Routes: this compound is likely synthesized via reduction of nitro precursors (e.g., catalytic hydrogenation of 3-nitro-4-methylacetophenone), a method analogous to the synthesis of 1-(3-Amino-2-hydroxyphenyl)ethanone . Condensation reactions, such as Claisen-Schmidt (used for chalcone derivatives in ), are less applicable here due to the absence of α,β-unsaturated ketone motifs.

生物活性

1-(3-Amino-4-methylphenyl)ethanone, also known as N-(3-aminophenyl)-2-acetyl-4-methylthiazole, is an organic compound with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol. This compound has garnered attention due to its diverse biological activities, particularly its potential roles in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural characteristics of this compound include an ethanone functional group linked to a phenyl ring that features both an amino group and a methyl substituent. These features contribute to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 17071-24-8 |

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties . It has been shown to protect against excitotoxic damage, which is associated with excessive stimulation of glutamate receptors in the brain. This suggests potential applications in treating neurodegenerative diseases, although further studies are required to confirm its efficacy and safety in human subjects .

Enzyme Inhibition

One notable biological activity of this compound is its ability to inhibit certain cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a critical role in drug metabolism, and its inhibition could significantly affect the pharmacokinetics of co-administered drugs. Understanding these interactions is crucial for assessing the compound's safety profile in polypharmacy scenarios .

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties . The amino group in its structure can form hydrogen bonds with biological molecules, potentially influencing their activity against various pathogens .

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The presence of the amino group allows for hydrogen bonding with enzymes and receptors, which may lead to inhibition or activation of specific biological pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotection Study : A study demonstrated that treatment with this compound reduced neuronal cell death in models of excitotoxicity, indicating its potential as a therapeutic agent for neurodegenerative conditions.

- CYP1A2 Inhibition Study : In vitro assays revealed that this compound significantly inhibited CYP1A2 activity, suggesting implications for drug-drug interactions .

- Antimicrobial Testing : Various strains of bacteria were tested against this compound, showing promising results in inhibiting bacterial growth, thus supporting its potential use in developing new antimicrobial agents.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(2-Amino-4-methylphenyl)ethanone | 122710-21-8 | 0.95 |

| 1-(4-Amino-3-methylphenyl)ethanone | 13355515 | 0.95 |

| (4-Aminophenyl)(phenyl)methanone | 1137-41-3 | 0.93 |

| 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen | 870679-59-7 | 0.93 |

The unique combination of an amino group and a methyl substituent on the phenyl ring distinguishes this compound from other similar compounds, potentially enhancing its reactivity and biological activity.

常见问题

Q. What synthetic methodologies are most effective for preparing 1-(3-Amino-4-methylphenyl)ethanone, and how can reaction conditions be optimized?

Basic Research Focus:

The compound can be synthesized via Friedel-Crafts acylation using 3-amino-4-methylbenzaldehyde and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include temperature control (0–5°C for electrophilic substitution) and stoichiometric ratios to minimize side reactions like over-acylation . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product.

Advanced Research Focus:

Alternative routes such as Buchwald-Hartwig amination or transition-metal-catalyzed coupling may enhance regioselectivity. Kinetic studies using in-situ FTIR or HPLC can optimize reaction time and catalyst loading. Computational modeling (DFT) can predict intermediates and transition states to refine mechanistic pathways .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for structural elucidation?

Basic Research Focus:

- NMR: Compare experimental H NMR (e.g., δ 2.3 ppm for methyl ketone, δ 6.8–7.2 ppm for aromatic protons) with literature data for analogous compounds (e.g., 1-(4-methylphenyl)ethanone ).

- IR: Confirm the ketone C=O stretch (~1680 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) using databases like NIST .

Advanced Research Focus:

Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions. High-resolution mass spectrometry (HRMS) can distinguish isotopic patterns from impurities. Discrepancies due to tautomerism or solvent effects require variable-temperature NMR studies .

Q. What safety protocols are essential for handling this compound given limited toxicological data?

Basic Research Focus:

Adopt precautionary measures from structurally similar amines/ketones:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation (P261) or dermal exposure (P262) .

- Store under inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced Research Focus:

Conduct in vitro toxicity screening (e.g., Ames test for mutagenicity). Collaborate with toxicology labs to assess acute/chronic exposure risks. Develop waste-neutralization protocols (e.g., acidic hydrolysis for amine degradation) .

Q. How can biological activity be systematically evaluated for derivatives of this compound?

Basic Research Focus:

- Antimicrobial Assays: Use broth microdilution (MIC/MBC) against Gram± bacteria (e.g., E. coli, S. aureus).

- Enzyme Inhibition: Test acetylcholinesterase or kinase inhibition via colorimetric assays (e.g., Ellman’s reagent) .

Advanced Research Focus:

Leverage SAR studies by modifying substituents (e.g., halogenation at position 2). Computational docking (AutoDock) identifies binding modes with target proteins. In vivo models (e.g., zebrafish) assess bioavailability and toxicity .

Q. What strategies mitigate environmental impacts during synthesis and disposal?

Basic Research Focus:

- Replace traditional solvents (DCM) with green alternatives (e.g., cyclopentyl methyl ether).

- Employ catalytic methods (e.g., BiCl₃ for Friedel-Crafts) to reduce waste .

Advanced Research Focus:

Develop biocatalytic routes using engineered enzymes (e.g., ketoreductases). Life-cycle assessment (LCA) quantifies carbon footprint. Study biodegradation pathways via GC-MS to identify persistent metabolites .

Q. How can computational tools predict physicochemical properties and reactivity?

Advanced Research Focus:

- QSPR Models: Predict logP, solubility, and pKa using software like COSMOtherm.

- Reactivity: Simulate electrophilic aromatic substitution (Gaussian) to map reactive sites.

- Machine Learning: Train neural networks on PubChem data to forecast synthetic yields .

Q. What advanced techniques characterize byproducts or degradation products?

Advanced Research Focus:

- LC-MS/MS: Detect trace impurities (e.g., oxidized amines) with MRM transitions.

- X-ray Crystallography: Resolve ambiguous structures (e.g., tautomers) via single-crystal analysis.

- TGA/DSC: Study thermal decomposition pathways under controlled atmospheres .

Q. How do substituent modifications influence electronic and steric properties?

Advanced Research Focus:

属性

IUPAC Name |

1-(3-amino-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQYTLIHRDCHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60321763 | |

| Record name | 1-(3-amino-4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17071-24-8 | |

| Record name | 17071-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-amino-4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。